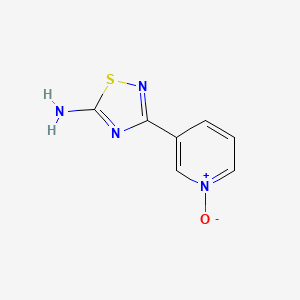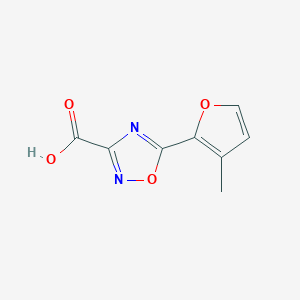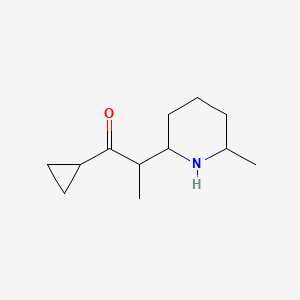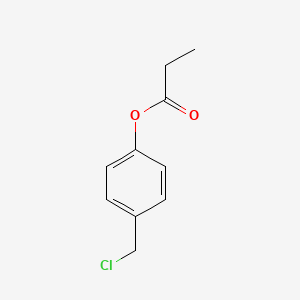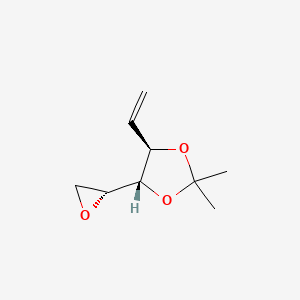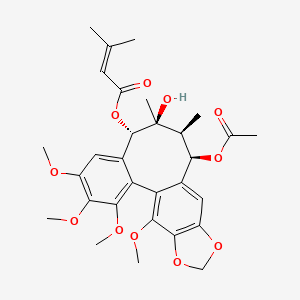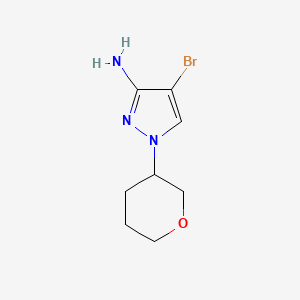
Leucomalachite green-methyl-13C4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leucomalachite green-methyl-13C4 is a derivative of leucomalachite green, a lipophilic cationic triphenylmethane dye. This compound is primarily known for its use as an antimicrobial agent and its applications in various scientific research fields. The “methyl-13C4” label indicates that the compound contains four carbon atoms that are isotopically labeled with carbon-13, a stable isotope of carbon. This labeling is often used in research to trace the compound’s metabolic pathways and interactions within biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of leucomalachite green-methyl-13C4 typically involves the reduction of malachite green using a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature conditions. The isotopic labeling with carbon-13 can be introduced during the synthesis of the precursor compounds or through a specific labeling step during the reduction process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production facilities are equipped with advanced analytical instruments to monitor the isotopic labeling and the overall quality of the compound.
化学反応の分析
Types of Reactions
Leucomalachite green-methyl-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to malachite green, which is its parent compound.
Reduction: It can be reduced further to form leucomalachite green.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Malachite green
Reduction: Leucomalachite green
Substitution: Various substituted derivatives of this compound
科学的研究の応用
Leucomalachite green-methyl-13C4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: Employed in studies to trace metabolic pathways and interactions within biological systems.
Medicine: Investigated for its potential antimicrobial properties and its effects on various pathogens.
Industry: Used in the aquaculture industry to prevent and treat infections in fish and other aquatic animals.
作用機序
The mechanism of action of leucomalachite green-methyl-13C4 involves its interaction with cellular components, leading to antimicrobial effects. The compound targets the cellular membranes and disrupts their integrity, leading to cell lysis and death. It also interferes with the metabolic pathways of the pathogens, inhibiting their growth and proliferation.
類似化合物との比較
Similar Compounds
Malachite Green: The parent compound of leucomalachite green-methyl-13C4, known for its antimicrobial properties.
Crystal Violet: Another triphenylmethane dye with similar antimicrobial properties.
Brilliant Green: A related compound used as an antimicrobial agent in various applications.
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13, which allows for detailed tracing and analysis in scientific studies. This labeling provides valuable insights into the compound’s metabolic pathways and interactions, making it a powerful tool in research.
特性
分子式 |
C23H26N2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
4-[[4-[di((113C)methyl)amino]phenyl]-phenylmethyl]-N,N-di((113C)methyl)aniline |
InChI |
InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i1+1,2+1,3+1,4+1 |
InChIキー |
WZKXBGJNNCGHIC-JCDJMFQYSA-N |
異性体SMILES |
[13CH3]N([13CH3])C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N([13CH3])[13CH3] |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


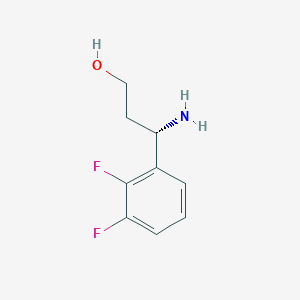
![1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B13060842.png)
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)
![2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid](/img/structure/B13060860.png)

![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13060870.png)
